molecular formula C5H6F2N4O B13178168 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13178168
M. Wt: 176.12 g/mol
InChI Key: ZGBRYFPYJIXJOB-UHFFFAOYSA-N
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Description

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves the introduction of difluoromethyl groups into the pyrazole ring. One common method includes the reaction of 4-amino-1H-pyrazole-3-carboxamide with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis process, making it scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of difluoromethyl-pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Comparison: Compared to its analogs, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C5H6F2N4O

Molecular Weight

176.12 g/mol

IUPAC Name

4-amino-1-(difluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C5H6F2N4O/c6-5(7)11-1-2(8)3(10-11)4(9)12/h1,5H,8H2,(H2,9,12)

InChI Key

ZGBRYFPYJIXJOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)C(=O)N)N

Origin of Product

United States

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